molecular formula C23H30N2O2 B4079570 3-isobutoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide

3-isobutoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide

Cat. No. B4079570
M. Wt: 366.5 g/mol
InChI Key: DKLCOIRSADNPQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isobutoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide is a chemical compound that has been extensively studied in scientific research. It is a potent and selective antagonist of the dopamine D3 receptor, which is a target for the treatment of various neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of 3-isobutoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide involves its binding to the dopamine D3 receptor and blocking its activity. This results in a decrease in dopamine signaling in the brain, which is thought to be responsible for its therapeutic effects. The dopamine D3 receptor is also involved in the regulation of other neurotransmitters, such as glutamate and GABA, which may contribute to its effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-isobutoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide are complex and depend on the specific neurological or psychiatric disorder being treated. It has been shown to reduce drug-seeking behavior in animal models of addiction, improve cognitive function in animal models of schizophrenia, and reduce motor symptoms in animal models of Parkinson's disease. However, its effects on other neurotransmitter systems and potential side effects are still being studied.

Advantages and Limitations for Lab Experiments

The advantages of using 3-isobutoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide in lab experiments include its potency and selectivity for the dopamine D3 receptor, which allows for more specific and targeted studies. However, its limitations include its potential side effects and the need for further research to fully understand its effects on other neurotransmitter systems.

Future Directions

There are several future directions for research on 3-isobutoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide. These include studying its effects on other neurological and psychiatric disorders, such as depression and anxiety, and investigating its potential as a therapeutic agent in humans. Further research is also needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

3-isobutoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction. This makes it a potential target for the treatment of various neurological and psychiatric disorders, including drug addiction, schizophrenia, and Parkinson's disease.

properties

IUPAC Name

3-(2-methylpropoxy)-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-18(2)17-27-22-8-6-7-20(15-22)23(26)24-21-11-9-19(10-12-21)16-25-13-4-3-5-14-25/h6-12,15,18H,3-5,13-14,16-17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLCOIRSADNPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methylpropoxy)-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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